molecular formula C16H18O3 B12357323 7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12357323
M. Wt: 258.31 g/mol
InChI Key: PMRMFDAUECNCGO-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 7th position and a phenyl group at the 3rd position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with phenylacetic acid derivatives in the presence of a catalyst can yield the desired chromene structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include steps such as esterification, cyclization, and purification using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The methoxy and phenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Monoperphthalic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different biological activities and applications.

Scientific Research Applications

7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

7-methoxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-6,10,12-13,15H,7-9H2,1H3

InChI Key

PMRMFDAUECNCGO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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